2-Chloro-1-methyl-3,5-dinitrobenzene
Overview
Description
2-Chloro-1-methyl-3,5-dinitrobenzene is an aromatic compound with the molecular formula C7H5ClN2O4. It is characterized by the presence of a chlorine atom, a methyl group, and two nitro groups attached to a benzene ring. This compound is known for its applications in various fields, including chemistry and industry, due to its unique chemical properties .
Mechanism of Action
Target of Action
2-Chloro-3,5-dinitrotoluene is a synthetic compound with a molecular formula of C7H5ClN2O4
Mode of Action
It’s structurally similar to 2,4-dinitrotoluene and nitrobenzene, which are known to undergo nitration to produce other compounds
Biochemical Pathways
It’s known that similar compounds like 2,4-dinitrotoluene and nitrobenzene can be degraded by bacteria through specific pathways . These pathways involve novel oxygenases for oxidative denitration and subsequent ring-fission
Result of Action
Similar compounds like 2,4-dinitrotoluene and nitrobenzene are known to produce other compounds through nitration
Action Environment
It’s known that the reaction rate of similar compounds like o-nitrotoluene can increase with increasing h2so4 mass fraction
Biochemical Analysis
Biochemical Properties
It is known that nitroaromatic compounds like 2-Chloro-3,5-dinitrotoluene can interact with various enzymes and proteins These interactions can influence biochemical reactions, potentially leading to changes in the function of these biomolecules
Cellular Effects
Similar nitroaromatic compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
A study on the kinetics of nitroaromatic compounds suggests that the observed reaction rate of similar compounds can change over time .
Dosage Effects in Animal Models
It is known that exposure to high levels of similar nitroaromatic compounds can cause adverse effects in animals .
Metabolic Pathways
Similar nitroaromatic compounds are known to be involved in various metabolic pathways, interacting with enzymes and cofactors .
Transport and Distribution
Similar compounds are known to interact with transporters and binding proteins, influencing their localization or accumulation .
Subcellular Localization
Similar compounds may be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-methyl-3,5-dinitrobenzene typically involves the nitration of 2-chloro-1-methylbenzene (o-chlorotoluene). The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective introduction of nitro groups at the 3 and 5 positions of the benzene ring .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The product is then purified through crystallization or distillation to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-methyl-3,5-dinitrobenzene undergoes various chemical reactions, including:
Electrophilic Substitution: The nitro groups on the benzene ring make it susceptible to electrophilic substitution reactions.
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions or amines under appropriate conditions.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like bromine or sulfuric acid are used under controlled temperatures to avoid over-substitution.
Nucleophilic Substitution: Strong nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in polar solvents.
Major Products Formed
Electrophilic Substitution: Products include brominated or sulfonated derivatives of this compound.
Reduction: The major product is 2-Chloro-1-methyl-3,5-diaminobenzene.
Nucleophilic Substitution: Products include 2-hydroxy-1-methyl-3,5-dinitrobenzene or 2-amino-1-methyl-3,5-dinitrobenzene.
Scientific Research Applications
2-Chloro-1-methyl-3,5-dinitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Industry: It is used in the production of agrochemicals, explosives, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Chloro-1-methyl-3,5-dinitrobenzene is unique due to the specific positioning of its nitro groups, which significantly influences its chemical reactivity and properties. The presence of both a chlorine atom and a methyl group further distinguishes it from other nitrobenzene derivatives, providing unique pathways for chemical reactions and applications .
Properties
IUPAC Name |
2-chloro-1-methyl-3,5-dinitrobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O4/c1-4-2-5(9(11)12)3-6(7(4)8)10(13)14/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXMUNKFQIKDUBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)[N+](=O)[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30303652 | |
Record name | 2-Chloro-3,5-dinitrotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30303652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18905-50-5 | |
Record name | Benzene,5-dinitro- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159598 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Chloro-3,5-dinitrotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30303652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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